2,2,4,4-Tetramethyl-3-pentanone imine

Catalog No.
S779144
CAS No.
29097-52-7
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4,4-Tetramethyl-3-pentanone imine

CAS Number

29097-52-7

Product Name

2,2,4,4-Tetramethyl-3-pentanone imine

IUPAC Name

2,2,4,4-tetramethylpentan-3-imine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c1-8(2,3)7(10)9(4,5)6/h10H,1-6H3

InChI Key

VCMKYJMEMATQPE-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=N)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=N)C(C)(C)C

2,2,4,4-Tetramethyl-3-pentanone imine is a stable aliphatic imine with the molecular formula C9H19N\text{C}_9\text{H}_{19}\text{N} and a molecular weight of approximately 141.26 g/mol. This compound is characterized by its colorless liquid state and a boiling point of around 164 °C . It is known for its unique chemical properties, making it a valuable reagent in organic synthesis, particularly in the formation of complex organic molecules and as a precursor for various chemical compounds.

There is no documented research on the mechanism of action of 2,2,4,4-Tetramethyl-3-pentanone imine in biological systems.

  • Safety information is not available in scientific databases.
  • However, based on general knowledge of similar compounds, potential hazards include:
    • Flammability: Organic compounds with a carbon chain are generally flammable.
    • Skin and eye irritation: Imines can be irritating to skin and eyes [].
    • Unknown toxicity: The absence of data necessitates caution when handling this compound.

  • Oxidation: It can be oxidized to form corresponding nitriles or other oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The imine group can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: This compound can engage in nucleophilic substitution reactions, where the imine group is replaced by other functional groups, often involving nucleophiles like Grignard reagents and organolithium compounds.

The major products formed from these reactions include pivalonitrile from oxidation, corresponding amines from reduction, and various complex organic molecules from substitution reactions.

2,2,4,4-Tetramethyl-3-pentanone imine can be synthesized through the reaction of 2,2,4,4-tetramethyl-3-pentanone with ammonia or primary amines under controlled conditions. In industrial settings, production methods are optimized for higher yields and purity using techniques like continuous flow reactors and advanced purification methods .

Synthetic Route Example

  • Reactants: 2,2,4,4-Tetramethyl-3-pentanone and ammonia.
  • Conditions: Controlled temperature and pressure to facilitate the reaction.
  • Yield Optimization: Use of continuous flow reactors for large-scale production.

This compound has several applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
  • Biology: Investigated for potential biological activities and interactions with biomolecules.
  • Medicine: Explored as intermediates in drug synthesis.
  • Industry: Employed in producing specialty chemicals and materials such as polymers and resins.

While specific studies on the interaction of 2,2,4,4-tetramethyl-3-pentanone imine within biological systems are scarce, its reactivity suggests potential interactions with various organic compounds. The hydrolysis of tert-butyl chloride to produce tert-butanol indicates that this compound may play a role in specific chemical pathways relevant to organic synthesis .

Similar Compounds

When comparing 2,2,4,4-tetramethyl-3-pentanone imine with similar compounds in terms of structure and reactivity:

Compound NameMolecular FormulaKey Features
2,2-DimethylpropanalC5H10O\text{C}_5\text{H}_{10}\text{O}Aldehyde structure; used in organic synthesis.
3-PentanoneC5H10O\text{C}_5\text{H}_{10}\text{O}Ketone; versatile reagent in organic chemistry.
2-Methyl-3-pentanoneC6H12O\text{C}_6\text{H}_{12}\text{O}Ketone; used as a solvent and intermediate.
2-HexanoneC6H12O\text{C}_6\text{H}_{12}\text{O}Ketone; used in industrial applications.

Uniqueness

The uniqueness of 2,2,4,4-tetramethyl-3-pentanone imine lies in its bulky structure which enhances its stability and reactivity compared to simpler ketones or aldehydes. Its ability to undergo various transformations while maintaining stability makes it particularly valuable in synthetic chemistry.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,2,4,4-Tetramethyl-3-pentanone imine

Dates

Modify: 2023-08-15

Explore Compound Types